(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
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Description
(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N7O and its molecular weight is 387.447. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
A study by Jones and Phipps (1976) explored the ring-opening reactions of tetrahydro-4-oxoisoxazolo pyridinium salts, providing insights into the synthesis pathways that might be relevant for compounds like (4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone (Jones & Phipps, 1976).
Antiviral and Antitumoral Activity
Jilloju et al. (2021) discovered derivatives with promising in vitro anticoronavirus and antitumoral activity, emphasizing the potential of similar compounds in treating viral infections and cancer (Jilloju et al., 2021).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel triazole derivatives, including compounds similar to this compound, and evaluated their antimicrobial activities. This research highlights the potential application of such compounds in combating microbial infections (Bektaş et al., 2007).
Genotoxicity and Safety Assessment
Gunduz et al. (2018) investigated the genotoxicity of a related compound, providing valuable insights into the safety and potential risks associated with the use of similar chemical structures in therapeutic applications (Gunduz et al., 2018).
Drug Development and Evaluation
Pandya et al. (2019) conducted in silico and in vitro microbial investigations on related compounds, which is crucial for understanding the drug-likeness and therapeutic potential of this compound (Pandya et al., 2019).
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-16-23-24-20-19(22-8-11-28(16)20)26-12-14-27(15-13-26)21(29)17-4-6-18(7-5-17)25-9-2-3-10-25/h2-11H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQCIHYOBWQMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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